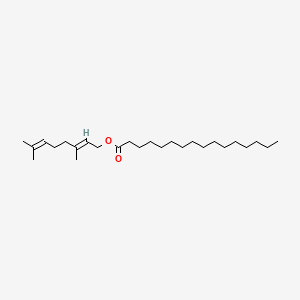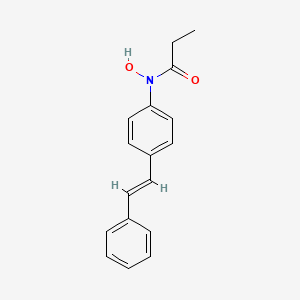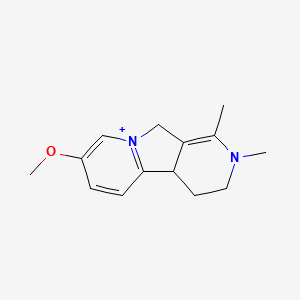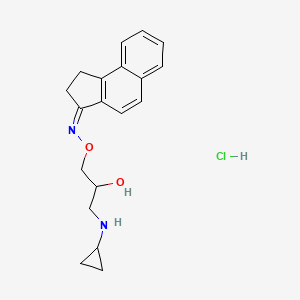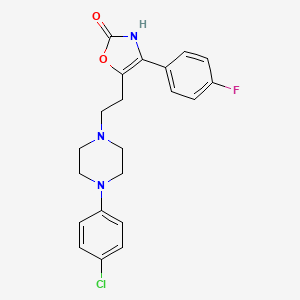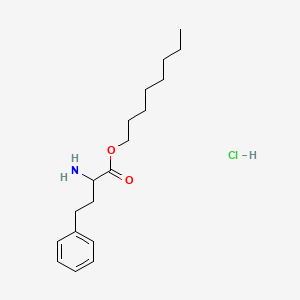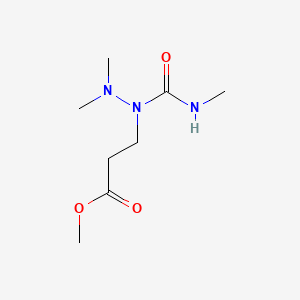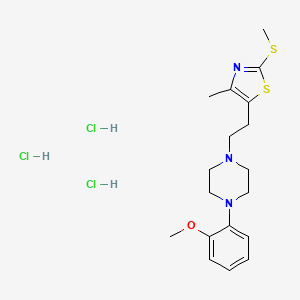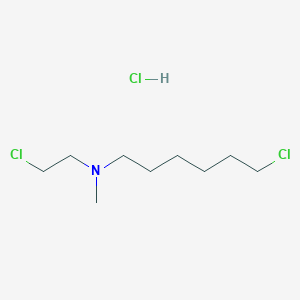
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its molecular structure, which includes a chloroethyl group and a methyl group attached to a hexylamine backbone. It is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride typically involves the reaction of N-methylhexylamine with 2-chloroethyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the pure hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using techniques such as distillation, crystallization, or extraction. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in substitution reactions, typically under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce N-oxides.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research into its potential therapeutic applications, such as in the development of anticancer agents or other pharmaceuticals, is ongoing.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride involves its ability to interact with biological molecules, such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to cross-linking or alkylation. This can result in the inhibition of DNA replication and transcription, ultimately affecting cell function and viability. The compound’s molecular targets and pathways are still under investigation, but its ability to modify biological macromolecules is a key aspect of its activity.
Comparaison Avec Des Composés Similaires
N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N-nitrosoureas: These compounds are known for their ability to release nitric oxide and have been studied for their anticancer activity.
This compound is unique in its specific structure and reactivity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
6427-15-2 |
|---|---|
Formule moléculaire |
C9H20Cl3N |
Poids moléculaire |
248.6 g/mol |
Nom IUPAC |
6-chloro-N-(2-chloroethyl)-N-methylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19Cl2N.ClH/c1-12(9-7-11)8-5-3-2-4-6-10;/h2-9H2,1H3;1H |
Clé InChI |
FKVWNULNZWCHHI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCCCCl)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



